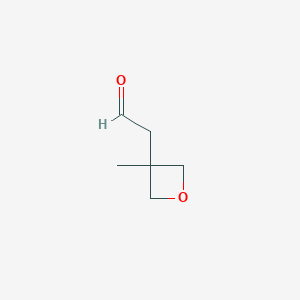

2-(3-Methyloxetan-3-yl)acetaldehyde

Descripción

Significance of Oxetane (B1205548) Motifs in Advanced Chemical Research

The oxetane motif, a four-membered cyclic ether, has garnered considerable attention in contemporary chemical research, particularly in the realm of drug discovery. rsc.orgnih.govnih.gov The inclusion of an oxetane ring in a molecule can impart a range of desirable physicochemical properties. rsc.org These include enhanced solubility, improved metabolic stability, and reduced lipophilicity, all of which are critical parameters in the development of new therapeutic agents. rsc.org The compact and three-dimensional nature of the oxetane scaffold allows for the exploration of new chemical space and can lead to improved binding affinity and selectivity for biological targets.

Furthermore, oxetanes are recognized as bioisosteres of carbonyl groups and gem-dimethyl groups, offering a strategy to overcome liabilities associated with these common functionalities, such as enzymatic degradation or undesirable metabolic pathways. ethz.ch The oxetane ring can also influence the basicity of nearby functional groups and act as a hydrogen bond acceptor, further modulating the properties of a molecule. rsc.orgethz.ch

Strategic Role of Aldehyde Functionalities in Complex Organic Transformations

Aldehydes are a fundamental class of organic compounds, defined by the presence of a formyl group (-CHO). osti.gov This functional group is renowned for its versatility in organic synthesis, serving as a linchpin in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. bohrium.comacs.org The electrophilic nature of the carbonyl carbon in an aldehyde makes it highly susceptible to nucleophilic attack, forming the basis for reactions such as Grignard additions, Wittig reactions, and aldol (B89426) condensations. osti.govacs.org

The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to a diverse range of other functional groups. osti.gov This reactivity makes aldehydes invaluable intermediates in the synthesis of complex molecules, including natural products, pharmaceuticals, and polymers. uni.lu The strategic placement of an aldehyde, as seen in 2-(3-Methyloxetan-3-yl)acetaldehyde, offers a synthetic handle for further molecular elaboration.

Theoretical Framework of Strained Ring Systems and Their Influence on Chemical Reactivity

The chemical reactivity of cyclic compounds is significantly influenced by the presence of ring strain. In small rings like oxetanes, the bond angles deviate considerably from the ideal tetrahedral angle, leading to substantial angle strain and torsional strain. researchgate.netjst.go.jp The inherent ring strain in oxetanes, estimated to be around 25.5 kcal/mol, is a driving force for a variety of ring-opening reactions. researchgate.netjst.go.jp

This strain energy can be harnessed to facilitate chemical transformations that would otherwise be energetically unfavorable. rsc.org The reactivity of the oxetane ring is often triggered by Lewis acids or nucleophiles, leading to cleavage of the C-O bonds and the formation of linear, functionalized molecules. researchgate.net The presence of substituents on the oxetane ring can further influence its reactivity and regioselectivity of ring-opening. nih.gov In the case of this compound, the interplay between the strained oxetane ring and the reactive aldehyde group is expected to give rise to a unique and complex chemical behavior.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H10O2 | uni.lu |

| Molecular Weight | 114.14 g/mol | uni.lu |

| IUPAC Name | This compound | uni.lu |

| InChI | InChI=1S/C6H10O2/c1-6(2-3-7)4-8-5-6/h3H,2,4-5H2,1H3 | uni.lu |

| InChIKey | HBFAGGYJHPEMOX-UHFFFAOYSA-N | uni.lu |

| SMILES | CC1(COC1)CC=O | uni.lu |

Table 2: Representative Bond Angles and Lengths in Oxetane

| Parameter | Value | Source |

| C-O Bond Length | 1.46 Å | acs.org |

| C-C Bond Length | 1.53 Å | acs.org |

| C-O-C Bond Angle | 90.2° | acs.org |

| C-C-O Bond Angle | 92.0° | acs.org |

| C-C-C Bond Angle | 84.8° | acs.org |

Table 3: General Properties of Aldehydes

| Property | Description | Source |

| Functional Group | -CHO (Formyl group) | osti.gov |

| General Reactivity | Susceptible to nucleophilic addition, oxidation, and reduction | osti.govacs.org |

| Common Reactions | Grignard reaction, Wittig reaction, Aldol condensation | acs.org |

| Oxidation Product | Carboxylic Acid | osti.gov |

| Reduction Product | Primary Alcohol | osti.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-methyloxetan-3-yl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-6(2-3-7)4-8-5-6/h3H,2,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFAGGYJHPEMOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219088-56-8 | |

| Record name | 2-(3-methyloxetan-3-yl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 3 Methyloxetan 3 Yl Acetaldehyde and Analogues

Strategies for Oxetane (B1205548) Ring Construction

The creation of the oxetane core is a critical step in the synthesis of 2-(3-Methyloxetan-3-yl)acetaldehyde and its analogues. Various strategies have been developed to overcome the kinetic and thermodynamic barriers associated with forming a strained four-membered ring. acs.org

Intramolecular Cyclization Approaches

Intramolecular cyclization is a foundational strategy for forming the oxetane ring, typically by forming a C-O bond. acs.org The Williamson ether synthesis, a classic method, involves the base-mediated reaction of a 1,3-haloalcohol. acs.org While effective, this method can be substrate-dependent and may lead to side reactions like fragmentation. acs.org

Key developments in intramolecular cyclization include:

Stereocontrolled Synthesis: Nelson and coworkers have demonstrated a stereocontrolled synthesis of 2,4-substituted oxetanes starting from 1,3-diols. acs.org

Use of Mesylates: The synthesis of the oxetane scaffold of oxetanocin was achieved in good yield using a sodium hydride-mediated cyclization with a mesylate as the leaving group. acs.org

Oxidative Cyclization: Fan and coworkers reported an oxidative cyclization of malonate Michael adducts with chalcones to form oxetane derivatives with high diastereoselectivity. acs.org

A significant advancement in this area is the stereoselective synthesis of highly substituted oxetanes through intramolecular C-C bond forming Michael addition, as demonstrated by the cyclization of vinylogous urethane (B1682113) derivatives. rsc.org

Photochemical Cycloaddition Reactions (Paternò-Büchi Reaction)

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition method for synthesizing oxetanes from a carbonyl compound and an alkene. wikipedia.orgmagtech.com.cnslideshare.net This reaction, first reported in 1909, involves the excitation of the carbonyl group, which then adds to the ground-state alkene to form the four-membered ring. wikipedia.orgslideshare.net

The reaction's utility is broad, with various substrates being successfully employed. For instance, the reaction of benzaldehyde (B42025) with 2-methyl-2-butene (B146552) yields a mixture of isomeric oxetanes. wikipedia.org The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by factors such as the solvent, the substituents on the reactants, and the temperature. slideshare.net Recent advancements have included the use of visible light, although this is often limited to specific substrate classes. acs.org Coote and colleagues have recently developed a method for creating functionalized spirocyclic oxetanes using Paternò-Büchi reactions with maleic acid derivatives and cyclic ketones. rsc.orgbeilstein-journals.org

| Carbonyl Compound | Alkene | Key Features/Observations | Reference |

|---|---|---|---|

| Benzaldehyde | 2-Methyl-2-butene | Forms a mixture of structural isomers. | wikipedia.org |

| Benzaldehyde | Furan (B31954) | Demonstrates the use of heteroaromatic alkenes. | wikipedia.org |

| 9-Anthraldehyde | 2-Methyl-2-butene | High regioselectivity, proceeding through the most stable biradical intermediate. | cambridgescholars.com |

| Cyclic Ketones | Maleic Acid Derivatives | Leads to functionalized spirocyclic oxetanes. | rsc.orgbeilstein-journals.org |

Epoxide Ring-Opening and Subsequent Cyclization Pathways

A versatile strategy for constructing the oxetane ring involves the ring-opening of an epoxide followed by an intramolecular cyclization. This method provides access to a variety of substituted oxetanes. acs.org

A common approach involves opening an epoxide with a nucleophile that contains a leaving group. For example, epoxides can be opened with a selenomethyllithium reagent. The resulting hydroxyselenide can be converted to a halide, which then undergoes base-mediated cyclization to the oxetane. acs.org Another example is the regio- and stereoselective opening of an epoxide with sodium azide (B81097), followed by tosylation of the primary alcohol and subsequent Williamson etherification to yield the oxetane. acs.org

More recent developments have focused on expanding the diversity of oxetanes through this strategy. The Corey-Chaykovsky reaction has been utilized for the synthesis of 2-substituted oxetanes from epoxides derived from (homo)allylic alcohols, allowing for the synthesis of various functionalized derivatives on a multigram scale. digitellinc.com

Functionalization of Pre-formed Oxetane Cores to Introduce Aldehyde Moieties

Once the oxetane ring is constructed, the next critical step is the introduction of the aldehyde functionality. This is typically achieved through the oxidation of a primary alcohol substituent on the oxetane core.

Oxidation of Hydroxymethyl-Substituted Oxetanes (e.g., with Dess-Martin Reagent or PCC)

The oxidation of 3-hydroxymethyl-substituted oxetanes is a common and effective method for producing the corresponding aldehydes, such as this compound. Several oxidizing agents can be employed for this transformation.

Dess-Martin Periodinane (DMP): This reagent is particularly suitable for the oxidation of hydroxymethyl-substituted oxetanes, especially when other sensitive functional groups, such as a protected amine (α-NHBoc), are present. chemrxiv.org

Pyridinium (B92312) Chlorochromate (PCC): PCC is another effective reagent for this oxidation, working well for alkyl-substituted oxetane alcohols. acs.orgchemrxiv.org

The choice of oxidizing agent is often substrate-specific. While DMP and PCC are generally reliable for creating aldehydes, other reagents like TEMPO/PIDA are used for oxidation to carboxylic acids, though this can sometimes lead to decomposition. chemrxiv.org

| Reagent | Abbreviation | Substrate Suitability | Reference |

|---|---|---|---|

| Dess-Martin Periodinane | DMP | Effective for substrates with sensitive functional groups (e.g., α-NHBoc). | chemrxiv.org |

| Pyridinium Chlorochromate | PCC | Works well for alkyl-substituted oxetane alcohols. | acs.orgchemrxiv.org |

Investigation of Alternative Aldehyde Incorporation Routes

Beyond the direct oxidation of hydroxymethyl groups, other synthetic routes can be envisioned for incorporating the aldehyde functionality. While direct C-H functionalization of the oxetane ring to introduce a formyl group is challenging, multi-step sequences can provide access to the target aldehyde.

One potential, though less direct, route could involve the manipulation of other functional groups on the oxetane ring. For instance, an oxetane bearing a carboxylic acid or ester group could potentially be reduced to the corresponding aldehyde. However, reductions of oxetane carboxylates with reagents like LiAlH₄ have been shown to be temperature-sensitive and can lead to decomposition of the oxetane ring if not carefully controlled. chemrxiv.org

Another hypothetical pathway could involve the ozonolysis of an alkene-substituted oxetane. This would require the initial synthesis of an oxetane with a vinyl or allyl group at the 3-position, which could then be cleaved to the desired aldehyde. The development of such alternative routes remains an area of interest for expanding the synthetic toolbox for this class of compounds.

Divergent Synthesis Strategies for Oxetane-Containing Derivatives

Divergent synthesis provides an efficient pathway to generate a library of structurally diverse compounds from a common intermediate. This approach is particularly valuable in medicinal chemistry for exploring chemical space and structure-activity relationships. chemrxiv.org For oxetane-containing molecules, divergent strategies typically involve either the functionalization of a pre-formed oxetane ring or the elaboration of a reactive handle attached to the oxetane core. acs.orgdoi.org The development of mild and effective synthetic methods to access new oxetane derivatives is in high demand, as the challenging preparation of these motifs has historically limited their combination with other important chemical groups. chemrxiv.org

One prominent divergent strategy involves the regioselective functionalization of aryl rings bearing an oxetane substituent. The oxetane ring can act as a powerful directing group for ortho-lithiation. For instance, 2-methyl-2-phenyloxetane (B170060) can be treated with sec-butyllithium (B1581126) (sBuLi) to achieve lithiation at the ortho position of the phenyl ring. The resulting organolithium intermediate can then be reacted with a variety of electrophiles to yield a range of functionalized 2-aryloxetanes. acs.org This method allows for the introduction of diverse functionalities, including silyl, stannyl, and alkyl alcohol groups. acs.org

A similar approach has been applied to heteroaromatic systems. The regioselective ortho-functionalization of 3-(2-methyloxetan-2-yl)pyridine can be achieved using n-butyllithium (nBuLi) in the presence of TMEDA. acs.orgrsc.org The lithiated pyridine (B92270) intermediate readily reacts with various electrophiles, providing access to 4-substituted pyridine derivatives containing the 3-(2-methyloxetan-2-yl) moiety. acs.org

Table 1: Ortho-Functionalization of Oxetane-Substituted Aromatic Rings acs.orgrsc.org Data derived from studies on ortho-directed lithiation.

| Starting Material | Reagents | Electrophile | Product |

| 2-methyl-2-phenyloxetane | 1. sBuLi, Et₂O | 2. PhCHO | 2-(2-(2-methyloxetan-2-yl)phenyl)-1-phenylethan-1-ol |

| 2-methyl-2-phenyloxetane | 1. sBuLi, Et₂O | 2. Me₃SiCl | 2-methyl-2-(2-(trimethylsilyl)phenyl)oxetane |

| 3-(2-methyloxetan-2-yl)pyridine | 1. nBuLi, TMEDA, Et₂O | 2. I₂ | 4-iodo-3-(2-methyloxetan-2-yl)pyridine |

| 3-(2-methyloxetan-2-yl)pyridine | 1. nBuLi, TMEDA, Et₂O | 2. Ph₂S₂ | 3-(2-methyloxetan-2-yl)-4-(phenylthio)pyridine |

| 3-(2-methyloxetan-2-yl)pyridine | 1. nBuLi, TMEDA, Et₂O | 2. Acetaldehyde (B116499) | 1-(3-(2-methyloxetan-2-yl)pyridin-4-yl)ethan-1-ol |

Another powerful divergent strategy utilizes highly reactive oxetane-based intermediates that can couple with a wide array of nucleophiles. Recently, oxetane sulfonyl fluorides (OSF) have been developed as precursors to carbocations via an unusual defluorosulfonylation (deFS) reaction pathway. chemrxiv.org Under mild thermal conditions, these sulfonyl fluorides generate reactive intermediates that can be trapped by various nucleophiles, including amines, alcohols, and thiols. This method enables the creation of novel oxetane-heterocyclic, -sulfoximine, and -phosphonate derivatives, significantly expanding the accessible chemical space for drug discovery. chemrxiv.org The broad functional group tolerance allows for the late-stage functionalization of complex, amine-containing drug molecules. doi.org

A third divergent approach focuses on the transformation of a functional group attached to the oxetane ring. An example is the enantioselective conjugate addition of aldehydes to oxetane-containing nitroolefins. acs.org This organocatalytic reaction produces chiral γ-nitroaldehydes, which are versatile building blocks. These intermediates can be further elaborated, for instance, through reductive cyclization to form spirocyclic oxetane-pyrrolidines, which are valuable scaffolds in medicinal chemistry. acs.org This multi-step, one-pot procedure allows for the synthesis of complex spirocyclic structures with controlled stereochemistry from a common oxetane-containing precursor. acs.org

Table 2: Synthesis of Spirocyclic Oxetane-Pyrrolidines via a Divergent Strategy acs.org Data derived from the enantioselective conjugate addition and subsequent cyclization.

| Oxetane-Nitroolefin Substrate | Aldehyde | Catalyst | Final Spirocyclic Product | Overall Yield (3 steps) | Enantiomeric Excess (ee) |

| (E)-3-(2-nitrovinyl)oxetane | Propanal | (S)-diphenylprolinol TMS ether | (S)-2-benzyl-5-methylspiro[oxetane-3,2'-pyrrolidine] | 44% | 85% |

| (E)-3-(2-nitrovinyl)oxetane | 3-Phenylpropanal | (S)-diphenylprolinol TMS ether | (S)-2-benzyl-5-phenethylspiro[oxetane-3,2'-pyrrolidine] | 23% | 80% |

These methodologies highlight the strategic importance of divergent synthesis in generating libraries of oxetane-containing compounds. By starting from a common oxetane building block, chemists can efficiently access a wide range of derivatives with diverse functionalities and substitution patterns, facilitating the exploration of their potential applications. acs.orgdoi.org

Mechanistic Studies and Reactivity Pathways of 2 3 Methyloxetan 3 Yl Acetaldehyde and Oxetane Aldehyde Systems

Oxetane (B1205548) Ring-Opening Reactions

The reactivity of the oxetane ring is largely dictated by its inherent ring strain, which is approximately 106 kJ mol⁻¹. nih.gov This strain, coupled with the polarized carbon-oxygen bonds, facilitates ring-opening reactions under various conditions. beilstein-journals.org

Cationic Ring-Opening Polymerization Mechanisms

Cationic ring-opening polymerization (CROP) is a prominent reaction pathway for oxetanes, proceeding through initiation, propagation, and termination steps. wikipedia.org This process can be initiated by photoactivated species or strong acids. tandfonline.com

The polymerization of oxetane is understood to occur through the continuous attack of the oxygen atom of an oxetane molecule on the carbon atom of an oxetane cation. rsc.org The process begins with the formation of a carbenium ion, which serves as the starting point for the growing polymer chain. wikipedia.org It's crucial that the counterion in this reaction is non-nucleophilic to prevent immediate termination of the reaction. wikipedia.org

Investigations into the CROP of oxetane have revealed that using 1,4-dioxane (B91453) as a solvent can help prevent undesirable transfer reactions. acs.orgacs.org This controlled approach has enabled the synthesis of polyoxetane with predictable molecular weights and narrow molecular weight distributions. acs.orgacs.org

The mechanism often involves an "active chain end" (ACE), where the rate of conversion between different types of active species dictates the polymerization process. acs.orgacs.org Theoretical studies using density functional theory (DFT) have shown that acid-activated oxetane readily polymerizes with other oxetane molecules, with a very low activation energy in the initial step. rsc.orgrsc.org The polymerization proceeds via an SN2 attack of a nucleophilic oxetane monomer on a secondary oxonium species. researchgate.net

A notable characteristic of the photoinitiated CROP of 3,3-disubstituted oxetanes is an induction period followed by a very rapid, thermally accelerated polymerization. tandfonline.com This has been attributed to the slow, rate-determining ring-opening of the secondary oxonium salt by the monomeric oxetane. tandfonline.com

Various catalytic systems have been shown to influence the kinetics of oxetane polymerization.

Montmorillonite (B579905) Clays: Proton-exchanged montmorillonite clay, such as Maghnite-H+, has been demonstrated to be an effective solid catalyst for the ring-opening polymerization of oxetane. researchgate.netresearchgate.net The rate of polymerization and the molecular weight of the resulting polymer are influenced by the ratio of the initiator to the monomer and the reaction time. researchgate.net Increasing the amount of Maghnite-H+ leads to higher monomer conversion but lower molecular weight. researchgate.net This clay catalyst possesses both Brønsted and Lewis acid sites, which are active in initiating the polymerization. researchgate.netorientjchem.orgorientjchem.org

(Salen)CrX Complexes: Chromium(III) salen complexes, in conjunction with an anionic initiator, are highly effective catalysts for the coupling of oxetane and carbon dioxide to produce polycarbonates. acs.orgnih.gov The most active systems utilize a salen ligand with tert-butyl groups and a cyclohexylene backbone, along with an azide (B81097) initiator. nih.gov Mechanistic studies reveal that the reaction can proceed through the formation of trimethylene carbonate as an intermediate, which then undergoes ring-opening polymerization, or by the direct enchainment of oxetane and CO2. acs.orgnih.gov The rate of ring-opening of oxetane is slower than that of epoxides in these systems. acs.org

Table 1: Comparison of Catalytic Systems for Oxetane Polymerization

| Catalyst System | Type | Key Features | Reference |

|---|---|---|---|

| Maghnite-H+ | Solid Acid (Clay) | Inexpensive, readily available, possesses both Brønsted and Lewis acid sites. researchgate.netorientjchem.orgorientjchem.org | researchgate.net |

| (Salen)CrX Complexes | Organometallic | Highly selective for polycarbonate synthesis from oxetane and CO2. acs.orgnih.gov | acs.orgnih.govacs.org |

Nucleophilic Ring-Opening Pathways.tandfonline.com

The oxetane ring can be opened by a variety of nucleophiles, including those based on carbon, nitrogen, oxygen, and sulfur. tandfonline.commagtech.com.cn The regioselectivity of these reactions is highly dependent on the reaction conditions and the substitution pattern on the oxetane ring. tandfonline.commagtech.com.cn

Generally, strong nucleophiles tend to attack the less sterically hindered carbon atom adjacent to the oxygen in an SN2 fashion. magtech.com.cn However, in the presence of an acid, weaker nucleophiles can attack the more substituted carbon. magtech.com.cn For instance, the ring-opening of functionalized oxetanes with trimethylsilyl (B98337) cyanide can be achieved with high regioselectivity using solid bases like magnesium oxide. tandfonline.com Cobalt-catalyzed reactions have also been developed to generate nucleophilic radicals from oxetanes, offering a complementary regioselectivity to known methods. nih.gov

Acid-Catalyzed Ring Opening for Diversified Heterocycle Synthesis

Acid-catalyzed ring-opening of oxetanes provides a versatile route for the synthesis of other heterocyclic compounds. researchgate.net For example, 3-aryloxetan-3-ols can act as 1,2-bis-electrophiles in the presence of a Brønsted acid like Tf₂NH, reacting with 1,2-diols to form 1,4-dioxanes. nih.gov This process involves the selective activation of the oxetanol to form an oxetane carbocation, which then reacts with the diol, followed by intramolecular ring opening of the oxetane. nih.gov Similarly, oxetane-alkylidene derivatives can be treated with a catalytic amount of BF₃·OEt₂ to produce highly substituted furans and pyrroles. thieme-connect.com

Aldehyde Functionality Reactions

The aldehyde group (R−CH=O) is a key functional group in organic chemistry, characterized by a carbonyl center bonded to hydrogen and a side chain. wikipedia.org This group is polar and participates in a wide array of reactions, most notably nucleophilic additions to the carbonyl carbon. wikipedia.orgstudymind.co.uk

Common reactions of aldehydes include:

Nucleophilic Addition: Aldehydes readily react with nucleophiles. wikipedia.org The carbonyl carbon, being electrophilic, is attacked by the nucleophile, leading to the formation of a tetrahedral intermediate which is then typically protonated. wikipedia.org

Reduction: Aldehydes can be reduced to primary alcohols using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). fiveable.melibretexts.org

Oxidation: Aldehydes can be oxidized to carboxylic acids. fiveable.menumberanalytics.com

Condensation Reactions: Aldehydes participate in various condensation reactions that form new carbon-carbon bonds, such as the Aldol (B89426), Perkin, and Knoevenagel condensations. studymind.co.uknumberanalytics.com

Formation of Imines and Enamines: Aldehydes react with primary amines to form imines and with secondary amines to form enamines. fiveable.melibretexts.org

Acetal Formation: In the presence of an acid catalyst, aldehydes react with alcohols to form hemiacetals and then acetals. wikipedia.org

Table 2: Common Reactions of the Aldehyde Functional Group

| Reaction Type | Reagent(s) | Product(s) | Reference |

|---|---|---|---|

| Nucleophilic Addition | Various Nucleophiles | Alcohols, Cyanohydrins, etc. | wikipedia.org |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohols | fiveable.melibretexts.org |

| Oxidation | Oxidizing Agents | Carboxylic Acids | fiveable.menumberanalytics.com |

| Aldol Condensation | Base or Acid | β-Hydroxy Aldehydes | studymind.co.uknumberanalytics.com |

| Imine Formation | Primary Amines | Imines | fiveable.melibretexts.org |

| Acetal Formation | Alcohols, Acid Catalyst | Acetals | wikipedia.org |

Nucleophilic Addition Reactions of the Aldehyde Group

The aldehyde group in 2-(3-methyloxetan-3-yl)acetaldehyde is an electrophilic center, susceptible to attack by nucleophiles. This reactivity is fundamental to many of its transformations. The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.orgethz.ch

The reactivity of the aldehyde is influenced by the adjacent oxetane ring. The strong electron-withdrawing nature of the oxetane can increase the partial positive charge on the carbonyl carbon, potentially enhancing its electrophilicity compared to simple aliphatic aldehydes. mdpi.com However, the steric bulk of the 3-methyl-3-oxetanyl group may also play a role in modulating the accessibility of the carbonyl carbon to nucleophiles. libretexts.org

Nucleophilic addition reactions are a versatile method for functionalizing oxetane-containing molecules. For instance, organometallic reagents can add to oxetane-3-one to create tertiary alcohols, a reaction that underscores the susceptibility of carbonyls within oxetane systems to nucleophilic attack. wikipedia.org While direct studies on this compound are limited, it is expected to undergo a range of nucleophilic additions with common nucleophiles as summarized in the table below.

| Nucleophile | Product Type | Reaction Conditions |

|---|---|---|

| Grignard Reagents (R-MgX) | Secondary Alcohols | Typically in ethereal solvents (e.g., THF, diethyl ether) |

| Organolithium Reagents (R-Li) | Secondary Alcohols | Often at low temperatures in ethereal or hydrocarbon solvents |

| Cyanide (e.g., HCN, NaCN/H+) | Cyanohydrins | Acidic or basic conditions |

| Hydride Reagents (e.g., NaBH4, LiAlH4) | Primary Alcohols | Protic or aprotic solvents, depending on the reagent |

| Amines (R-NH2) | Imines (via initial hemiaminal formation) | Often with acid catalysis and removal of water |

Condensation and Self-Aldol Reactions (e.g., Crotonaldehyde Formation)

Aldehydes with α-hydrogens, such as this compound, can undergo base- or acid-catalyzed aldol reactions. organic-chemistry.org In a self-aldol reaction, one molecule of the aldehyde acts as a nucleophile (after deprotonation to form an enolate) and attacks the carbonyl group of a second molecule. This initially forms a β-hydroxy aldehyde.

Crossed aldol condensations, where this compound reacts with a different aldehyde or ketone, are also possible. To achieve selectivity in such reactions, one of the carbonyl partners is often chosen to lack α-hydrogens (e.g., benzaldehyde), making it unable to form an enolate. organic-chemistry.org The reactivity in these systems can sometimes lead to the formation of oxetane intermediates during the aldol reaction itself, which can then be trapped to form other cyclic products. acs.orgmasterorganicchemistry.com

Formation of Heterocyclic Structures via Aldehyde Reactivity (e.g., Imines, Pyridines, Thiazolidines)

The aldehyde functionality of this compound is a key precursor for the synthesis of various heterocyclic structures.

Imines: The reaction of the aldehyde with primary amines yields imines, also known as Schiff bases. redalyc.orgorganic-chemistry.org This condensation reaction is typically reversible and acid-catalyzed, proceeding through a hemiaminal intermediate followed by the elimination of water. pharmaguideline.com The formation of imines is a fundamental transformation in organic chemistry, and various reagents have been developed to facilitate this process, even for sterically hindered substrates. baranlab.org

Pyridines: Substituted pyridines can be synthesized through various condensation reactions involving aldehydes. youtube.com For example, in the Hantzsch pyridine (B92270) synthesis, an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia donor condense to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. nih.govnih.gov Krohnke pyridine synthesis is another method where α,β-unsaturated carbonyl compounds, which can be derived from aldol condensations of aldehydes like this compound, react with pyridinium (B92312) salts. youtube.com More modern methods involve multicomponent reactions, such as aza-Wittig/Diels-Alder sequences, where aldehydes are key starting materials. rsc.org

Thiazolidines: The reaction of an aldehyde with a compound containing a 1,2-aminothiol moiety, such as cysteine, leads to the formation of a stable five-membered thiazolidine (B150603) ring. diva-portal.orgresearchgate.net This reaction is efficient and can occur under mild, even physiological, conditions. nih.govCurrent time information in Bangalore, IN. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by intramolecular cyclization involving the thiol group. This specific and rapid conjugation method is valuable in bioconjugation chemistry. diva-portal.orgresearchgate.net

Unimolecular Decomposition and Radical Chemistry of Oxetanyl Systems

The study of oxetanyl radicals is crucial for understanding the low-temperature oxidation of hydrocarbons, where substituted cyclic ethers are significant intermediates. acs.orgchemrxiv.orgacs.org The following sections detail the radical chemistry of systems analogous to the this compound radical, focusing on the 2-methyloxetanyl radical as a representative model.

Ring-Opening Pathways of 2-Methyloxetanyl Radicals

The formation of a radical center on the oxetane ring or its substituent initiates a series of unimolecular reactions, with ring-opening being a predominant pathway. acs.orgbohrium.com For 2-methyloxetanyl radicals, there are four distinct isomers depending on the position of the hydrogen abstraction. chemrxiv.org The subsequent ring-opening reactions typically proceed via the scission of a C-C or C-O bond.

Computational studies have shown that C-O bond scission is generally more energetically favorable than C-C bond scission. acs.org The barrier heights for these ring-opening reactions are lowest when the radical center is separated from the ether oxygen by one carbon atom. acs.org For example, the 2-methyloxetan-2-yl radical (R2) can undergo ring-opening of the C3-O bond, which has a barrier of 20.5 kcal/mol, to form but-2-en-3-oxy. acs.org Another isomer, the (2-ylomethyl)oxetane radical (R4), can open via C-C bond scission with a barrier of only 15.2 kcal/mol. acs.org These ring-opening events are often the first step leading to the formation of various stable decomposition products.

Characterization of Products from Unimolecular and Bimolecular Reactions of Oxetanyl and Oxetanylperoxy Radicals

Unimolecular Reaction Products: Following the initial ring-opening, the resulting open-chain radicals typically undergo β-scission to yield smaller, stable molecules. Experimental studies on the oxidation of 2-methyloxetane (B110119) have identified several products arising exclusively from the unimolecular decomposition of 2-methyloxetanyl radicals. acs.orgacs.org

| Product | Precursor Radical Isomer(s) | Key Reaction Step(s) |

|---|---|---|

| Propene | 2-methyloxetan-2-yl (R1) | Ring-opening followed by C-C β-scission |

| Ethene | 2-methyloxetan-3-yl (R3), (2-ylomethyl)oxetane (R4) | Ring-opening and subsequent β-scission |

| 1,3-Butadiene | 2-methyloxetan-2-yl (R2) | Ring-opening, H-transfer, and ȮH loss |

| Acrolein | 2-methyloxetan-2-yl (R1, R2) | Ring-opening and subsequent fragmentation |

| Formaldehyde | (2-ylomethyl)oxetane (R4) | Ring-opening and β-scission |

| Ketene | - | Detected at higher temperatures (800 K) |

Data sourced from studies on 2-methyloxetane oxidation. acs.orgchemrxiv.orgacs.org

Bimolecular Reaction Products: In the presence of oxygen, the initial oxetanyl radicals can form oxetanylperoxy radicals (ROO•). These can then isomerize to form hydroperoxy-substituted carbon-centered radicals (•QOOH), which are key intermediates in low-temperature oxidation. baranlab.orgchemrxiv.orgacs.org The decomposition of these •QOOH radicals leads to a different suite of products, including ketohydroperoxides and dicarbonyl species, which can contribute to chain-branching reactions. acs.orgchemrxiv.org For instance, the ring-opening of •QOOH radicals derived from 2-methyloxetane has been shown to produce species like 2-hydroperoxyacetaldehyde and 3-oxobutanal. acs.orgchemrxiv.org

Stereochemical Influences on Radical Reaction Networks

Stereochemistry can exert a significant influence on the reaction pathways of oxetanyl radicals and their peroxy derivatives. bohrium.com Studies on substituted oxetanes, such as 2,4-dimethyloxetane, have revealed that the stereochemical relationship between substituents affects the accessibility of certain hydrogen atoms during the ROO• → •QOOH isomerization step. bohrium.com

For example, the 2-methyloxetanyl-4-peroxy radical can exist as two diastereomers (syn and anti). The syn-diastereomer readily allows the peroxy group to abstract a hydrogen from the methyl group on the same side of the ring. acs.org This stereospecificity dictates the subsequent reaction cascade, leading to different •QOOH intermediates and, ultimately, different final products. acs.org In contrast, the unimolecular ring-opening rates of the initial 2,4-dimethyloxetanyl radicals themselves are largely independent of stereochemistry. However, the competition between unimolecular ring-opening and bimolecular O₂ addition is complex and can be influenced by stereochemical factors, highlighting the intricate nature of these reaction networks. chemrxiv.org

Ring Expansion Reactions of Oxetane Derivatives for Macrocycle and Complex Structure Formation

The inherent ring strain of the oxetane core, estimated at approximately 106 kJ/mol, renders it susceptible to ring-opening and rearrangement reactions, providing a powerful thermodynamic driving force for the formation of larger, more stable ring systems. sioc-journal.cndoi.org This reactivity has been strategically harnessed in organic synthesis to construct larger oxygen-containing heterocycles, including medium-sized rings and macrocycles, which are prevalent motifs in numerous natural products and pharmaceutically active compounds. nih.govresearchgate.net While specific studies on the ring expansion of this compound are not extensively documented, the principles derived from related 3,3-disubstituted oxetanes and oxetane-aldehyde systems offer significant insight into potential synthetic pathways.

The transformation of oxetanes into larger rings can be achieved through various methods, most notably through reactions with carbene precursors or under Lewis acid catalysis. sioc-journal.cnacs.org These reactions often proceed through highly reactive intermediates, such as oxonium ylides, whose subsequent rearrangement or condensation dictates the structure of the final product. scispace.combeilstein-journals.orgresearchgate.net

A particularly successful strategy for macrocyclization involves the reaction of oxetanes with α-imino carbenes generated from the rhodium(II)-catalyzed decomposition of N-sulfonyl-1,2,3-triazoles. researchgate.netunige.ch This methodology allows for controlled, formal condensations of multiple oxetane units with the carbene to selectively produce aza-macrocycles of varying sizes. rsc.orgcam.ac.uk The mechanism is initiated by the generation of an electrophilic α-imino rhodium carbene, which reacts with the nucleophilic oxygen of the oxetane ring to form an oxonium ylide intermediate. scispace.com The fate of this ylide is highly dependent on reaction conditions. Under dilute conditions (e.g., 0.1 M), a [1+4] cycloaddition occurs, leading to a simple ring expansion to a five-membered 2-imino tetrahydrofuran (B95107). scispace.com

However, at higher concentrations (e.g., 1.0 M, using the oxetane as the solvent), the reactive ylide intermediate can engage in subsequent reactions with additional oxetane molecules before cyclization. This sequential incorporation of two or three oxetane units leads to the formation of 13- and 15-membered aza-macrocycles, respectively, through formal [5+4+4] and [3+4+4+4] condensation pathways. scispace.comresearchgate.net This demonstrates a powerful approach where reaction concentration is used to control the reaction pathway and selectively generate complex macrocyclic architectures from simple cyclic ethers. scispace.com

The selective formation of different macrocycles based on the stoichiometry of the reactants and reaction conditions highlights the synthetic versatility of this approach. Detailed research findings from studies on N-sulfonyl-1,2,3-triazoles and oxetanes illustrate this principle.

Table 1: Selective Macrocycle Formation from Rh(II)-Catalyzed Reactions of Oxetanes and α-Imino Carbenes

| Triazole Precursor | Oxetane | Catalyst | Conditions | Major Product | Formal Condensation | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| N-Tosyl-4-phenyl-1,2,3-triazole | 3,3-Dimethyloxetane | Rh₂(S-TCPTTL)₄ | 0.1 M, CH₂Cl₂, 100 °C | 2-Imino tetrahydrofuran derivative | [1+4] | 83 | scispace.com |

| N-Tosyl-4-phenyl-1,2,3-triazole | 3,3-Dimethyloxetane | Rh₂(S-TCPTTL)₄ | 1.0 M (in oxetane), 100 °C | 15-Membered aza-macrocycle | [3+4+4+4] | 42 | scispace.com |

| N-(Methylsulfonyl)-4-phenyl-1,2,3-triazole | 3,3-Dimethyloxetane | Rh₂(oct)₄ | 1.0 M (in oxetane), 100 °C | 13-Membered sulfonimidate | [5+4+4] | 51 | unige.chrsc.org |

| N-Tosyl-4-phthalimido-1,2,3-triazole | 3,3-Dimethyloxetane | Rh₂(oct)₄ | 1.0 M (in oxetane), 100 °C | 15-Membered aza-macrocycle | [3+4+4+4] | 45 | rsc.org |

For a bifunctional substrate like this compound, these ring expansion strategies must consider the reactivity of the aldehyde group. Under Lewis acid-catalyzed conditions, the aldehyde's carbonyl oxygen could compete with the oxetane oxygen for coordination to the catalyst, potentially leading to alternative reaction pathways. researchgate.netnih.gov For instance, SnCl₄-catalyzed rearrangement of some oxiranes leads to aldehydes, which can then undergo further reactions. nih.gov Similarly, in carbene-mediated reactions, the aldehyde could potentially react with the carbene or the ylide intermediate. The successful application of these macrocyclization strategies to complex structures like this compound would therefore depend on the chemoselective reaction at the oxetane oxygen over the aldehyde moiety.

Applications of 2 3 Methyloxetan 3 Yl Acetaldehyde and Oxetane Aldehyde Scaffolds in Modern Organic Synthesis

Utilization as Versatile Building Blocks in the Synthesis of Complex Molecules

Oxetanes are increasingly recognized as versatile building blocks in the synthesis of complex molecules, including natural products. acs.orgresearchgate.neteurjchem.com The inherent ring strain of the oxetane (B1205548) facilitates ring-opening reactions, rearrangements, and ring expansions, allowing for strategic manipulation into more complex structures. acs.org While direct synthetic applications of 2-(3-methyloxetan-3-yl)acetaldehyde are not extensively documented in readily available literature, the principles of using functionalized oxetanes are well-established. For instance, a synthetic route to produce 2-(3-(nitromethyl)oxetan-3-yl)acetaldehyde (B12114582) has been described, highlighting the accessibility of such aldehyde-functionalized building blocks. ethz.ch

The reactivity of oxetanes has been harnessed to construct key fragments of natural products like salinomycin (B1681400) and (+)-zincophorin, where acid-catalyzed intramolecular ring-opening of an oxetane leads to the formation of complex tetrahydropyran (B127337) rings. acs.org Similarly, the synthesis of oxetanocin, a nucleoside antibiotic, utilizes a Williamson etherification to form the core oxetane ring. acs.org These examples underscore the potential of oxetane-containing scaffolds, including those with aldehyde functionalities, to serve as crucial intermediates in the assembly of intricate molecular architectures. researchgate.neteurjchem.com The aldehyde group in a scaffold like this compound provides a reactive handle for a multitude of transformations, such as aldol (B89426) reactions, Wittig reactions, and reductive aminations, further extending its utility in complex synthesis.

Role in Polymer Chemistry and Advanced Material Science (e.g., UV Cationic Polymerization)

Oxetane monomers are valuable in polymer chemistry, particularly in UV-initiated cationic polymerization, due to their high reactivity. researchgate.netrsc.orgtandfonline.com The polymerization proceeds through a cationic ring-opening mechanism, driven by the high ring strain of the oxetane (approximately 107 kJ/mol). wikipedia.org This process is typically initiated by strong acids or, more commonly in industrial applications, by photoinitiators like diaryliodonium salts that generate acid upon UV irradiation. google.comwikipedia.org

Compared to epoxides, another common monomer in cationic polymerization, oxetanes exhibit higher basicity, which can lead to faster polymerization rates after an initial induction period. researchgate.netosti.gov However, this induction period can be a limitation. researchgate.net Research has shown that this lag time can be shortened by increasing the temperature, copolymerizing with more reactive monomers like epoxides, or using free-radical photoinitiators as synergists. researchgate.netmdpi.com

A variety of mono- and di-functional oxetane monomers have been synthesized and evaluated for UV cationic curing systems, which are used in coatings, adhesives, and printing inks. osti.govtoagosei.co.jp Formulations often combine oxetanes with cycloaliphatic epoxides to accelerate the polymerization rate. toagosei.co.jp The resulting polyoxetanes are engineering polymers with useful properties; for example, poly(3,3-bis(chloromethyl)oxetane) was commercialized for its high heat-distortion temperature, low water absorption, and chemical resistance. wikipedia.org Hybrid photopolymerization using oxetane monomers alongside radically polymerizable monomers like acrylates can create interpenetrating polymer networks (IPNs) with unique, complementary material properties. researchgate.netrsc.org

Strategic Replacement of Common Functionalities in Molecular Design (e.g., Carbonyl Groups, Gem-Dimethyl Groups)

The oxetane ring has emerged as a valuable motif in medicinal chemistry, often used as a strategic replacement for common functional groups like gem-dimethyl and carbonyl groups. acs.orgbeilstein-journals.orgrsc.org This bioisosteric replacement can lead to significant improvements in a molecule's physicochemical properties. acs.orgnih.gov

Pioneering work demonstrated that a 3,3-disubstituted oxetane can serve as a more polar equivalent of a gem-dimethyl group, which is often used to block metabolically weak positions on a drug candidate. acs.orgbeilstein-journals.org While a gem-dimethyl group increases lipophilicity, which can be detrimental, the oxetane replacement offers a similar spatial arrangement and molecular volume but reduces lipophilicity and can enhance metabolic stability. acs.orgbeilstein-journals.org

The oxetane ring is also considered a nonclassical isostere of the carbonyl group. mdpi.com Oxetanes exhibit comparable polarity, hydrogen-bond accepting ability, and oxygen lone-pair orientation to ketones and aldehydes. beilstein-journals.orgacs.org However, they offer greater metabolic stability, as they are not susceptible to the enzymatic attacks or α-deprotonation that carbonyl compounds often undergo. ethz.chbeilstein-journals.orgacs.org This replacement can improve aqueous solubility and metabolic clearance while maintaining or enhancing biological activity. acs.orgnih.gov

| Original Group | Oxetane Replacement | Key Property Changes |

| gem-Dimethyl | 3,3-Disubstituted Oxetane | Reduces lipophilicity, can improve metabolic stability, maintains spatial arrangement. acs.orgbeilstein-journals.org |

| Carbonyl | 3-Substituted Oxetane | Increases metabolic stability, improves solubility, increases three-dimensionality, maintains H-bond acceptor properties. beilstein-journals.orgmdpi.comacs.org |

Impact on Molecular Three-Dimensionality and Conformational Preferences

Replacing planar groups like carbonyls with the sp³-rich oxetane ring significantly increases the three-dimensionality of a molecule. acs.orgnih.gov While unsubstituted oxetane is nearly planar, the introduction of substituents forces the ring into a more puckered conformation to relieve eclipsing interactions. acs.orgmdpi.com This enforced non-planar geometry can be advantageous in drug design, leading to improved aqueous solubility and allowing for the exploration of new chemical space. acs.orgnih.gov

The introduction of an oxetane can act as a "conformational lock," rigidifying a structure. acs.org For example, in the respiratory syncytial virus (RSV) inhibitor Ziresovir, the incorporation of an oxetane served as a conformational and basicity control element. acs.org Replacing other linkers like gem-dimethyl or cyclopropyl (B3062369) groups with the oxetane resulted in superior potency and a better therapeutic index. acs.org In another study, replacing a flat benzoate (B1203000) ester with an oxetane ether resulted in a significant conformational change, with the aryl ring twisting approximately 80° out of the plane, compared to only 3° for the benzoate. rsc.org This ability to dictate molecular shape and escape planarity is a key reason for the growing use of oxetanes in medicinal chemistry. acs.orgnih.gov

Modulation of Hydrogen-Bonding Acceptor Properties

The oxetane ring is an excellent hydrogen-bond acceptor. acs.orgmdpi.com The strained C–O–C bond angle (around 90.2°) exposes the oxygen's lone pair of electrons, making them more available for hydrogen bonding compared to less strained ethers like tetrahydrofuran (B95107). acs.orgbeilstein-journals.org

In fact, oxetanes form more effective hydrogen bonds than other cyclic ethers and can compete with most carbonyl functional groups, including those in aliphatic ketones, aldehydes, and esters. acs.orgbeilstein-journals.orgmdpi.com Only amides, carbamates, and ureas are generally considered better hydrogen-bond acceptors. beilstein-journals.org This strong hydrogen-bonding capability, combined with its metabolic stability, makes the oxetane an attractive surrogate for a carbonyl group when interactions with a biological target require a hydrogen bond acceptor. mdpi.comacs.org By replacing a carbonyl with an oxetane, chemists can retain this crucial interaction while potentially overcoming issues related to the reactivity or metabolic instability of the original carbonyl group. beilstein-journals.orgacs.org

Precursors for the Formation of Diverse Heterocyclic Systems (e.g., Furans, Pyrroles, Tetrazines)

The inherent ring strain of oxetanes makes them valuable precursors for the synthesis of other heterocyclic systems through ring-opening, ring-expansion, and functionalization reactions. acs.orgbeilstein-journals.orgresearchgate.net While specific examples detailing the conversion of this compound into other heterocycles are scarce, the general reactivity patterns of both the oxetane and aldehyde functionalities suggest plausible synthetic routes.

Furans: The aldehyde group is a common starting point for furan (B31954) synthesis. For example, γ-alkynyl ketones, which can be prepared from aldehydes, can undergo cyclization to form substituted furans. organic-chemistry.org A plausible route could involve the reaction of this compound with a suitable propargylic species, followed by a cycloisomerization step.

Pyrroles: Similarly, pyrroles can be synthesized from aldehyde precursors. For instance, the reaction of enamino esters with nitroolefins, which can be derived from aldehydes, provides a general method for synthesizing tetrasubstituted pyrroles. organic-chemistry.org

Tetrazines: The synthesis of tetrazines often involves the reaction of nitriles with hydrazine. An aldehyde like this compound could be converted to the corresponding nitrile. This nitrile could then potentially react with sodium azide (B81097) and an ammonium (B1175870) salt to form a tetrazole ring, a related nitrogen-rich heterocycle. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.